molecular formula C14H10Cl2N4 B5695551 2-(2,6-dichlorobenzyl)-5-phenyl-2H-tetrazole

2-(2,6-dichlorobenzyl)-5-phenyl-2H-tetrazole

Cat. No. B5695551
M. Wt: 305.2 g/mol
InChI Key: ZJHWAGADJIFYBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives often involves strategies like [3+2] cycloaddition reactions or nucleophilic substitution reactions. While the exact synthesis details of 2-(2,6-Dichlorobenzyl)-5-phenyl-2H-tetrazole were not found, similar compounds have been synthesized through methods involving the reaction of nitriles with sodium azide in the presence of a suitable catalyst or under specific conditions that favor the formation of the tetrazole ring (Li Fu-gang, 2006).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including this compound, is characterized by X-ray crystallography, which provides detailed information on the compound's crystalline structure and molecular geometry. Studies on similar tetrazole compounds have revealed that the tetrazole ring is essentially planar, and the substituent groups such as aryl rings show specific orientations relative to the tetrazole plane. These structural insights are crucial for understanding the compound's reactivity and interaction with other molecules (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic substitutions, depending on the substituents present on the tetrazole ring. The presence of the dichlorobenzyl and phenyl groups in this compound may influence its reactivity towards specific reagents or under certain conditions. However, detailed chemical reactions and properties specific to this compound were not available in the literature.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of their substituents. While specific data on this compound were not found, the physical properties of tetrazoles generally vary with changes in molecular structure, which can affect their application in various fields (Muhammad Tariq et al., 2013).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-12-7-4-8-13(16)11(12)9-20-18-14(17-19-20)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHWAGADJIFYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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